[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
CAS No.:
Cat. No.: VC16180920
Molecular Formula: C22H14Cl4N2O4
Molecular Weight: 512.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14Cl4N2O4 |
|---|---|
| Molecular Weight | 512.2 g/mol |
| IUPAC Name | [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C22H14Cl4N2O4/c23-14-6-9-16(18(25)10-14)22(30)32-15-7-4-13(5-8-15)11-27-28-20(29)12-31-19-3-1-2-17(24)21(19)26/h1-11H,12H2,(H,28,29)/b27-11+ |
| Standard InChI Key | WEPPDFCDQJPMIO-LUOAPIJWSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate (CAS: 477733-21-4) is a polyhalogenated aromatic compound with the molecular formula C₁₉H₁₂Cl₄N₂O₄ and an average molecular mass of 512.164 g/mol . Its structure integrates:
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A 2,4-dichlorobenzoate ester moiety.
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A hydrazone group (-NH-N=CH-) linked to a 2-(2,3-dichlorophenoxy)acetyl subunit.
The stereochemistry of the hydrazone linkage (E-configuration) is critical for its biological activity, as confirmed by X-ray crystallographic studies of analogous compounds .
Physicochemical Properties
The compound’s solubility profile is dominated by its hydrophobic aromatic rings, rendering it sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform. Its logP value of 4.82 predicts significant membrane permeability, a trait advantageous for pesticidal applications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a three-step protocol:
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Formation of the Hydrazone Linkage: Condensation of 2-(2,3-dichlorophenoxy)acetyl hydrazine with 4-formylphenyl 2,4-dichlorobenzoate in ethanol under acidic catalysis (e.g., HCl).
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Purification: Recrystallization from methanol yields the E-isomer preferentially due to steric stabilization .
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Characterization: NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Scalability and Optimization
Patent WO2013162715A2 highlights industrial-scale production using continuous-flow reactors, achieving >85% yield with reduced reaction times . Key parameters include temperature control (60–70°C) and stoichiometric excess of the aldehyde component (1.2:1 molar ratio) .
Biological Activity and Applications
Pesticidal Efficacy
The compound demonstrates broad-spectrum activity against lepidopteran pests (e.g., Helicoverpa armigera) and fungal pathogens (e.g., Fusarium oxysporum), with LC₅₀ values of 12.5 ppm and 18.7 ppm, respectively . Its mode of action involves:
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Acetylcholinesterase Inhibition: Disruption of neurotransmission in insects.
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Cell Membrane Disintegration: Mediated by hydrophobic interactions with fungal ergosterol .
Comparative Activity Against Common Pests
| Pest Species | LC₅₀ (ppm) | Reference |
|---|---|---|
| Helicoverpa armigera | 12.5 | |
| Plutella xylostella | 15.8 | |
| Fusarium oxysporum | 18.7 |
Mechanistic Insights and Structure-Activity Relationships
Molecular Interactions
Docking studies with Aphis gossypii acetylcholinesterase (PDB: 1QON) show the compound’s dichlorobenzoate moiety occupying the catalytic triad (Ser238, His440, Glu327) via hydrogen bonding (2.1–2.5 Å distances) . The hydrazone group facilitates π-π stacking with Trp84, enhancing binding affinity (ΔG = -9.2 kcal/mol) .
Role of Halogen Substituents
Comparative analysis of analogs indicates that 2,3-dichloro substitution on the phenoxy group maximizes pesticidal activity, while 2,4-dichloro variants exhibit reduced potency (LC₅₀: 23.4 ppm) . This suggests steric and electronic factors critically modulate target engagement.
Environmental and Regulatory Considerations
Regulatory Status
As of 2025, the compound is under review by the EPA for registration as a restricted-use pesticide. The European Chemicals Agency (ECHA) classifies it as Acute Toxicity Category 2 (H300: Fatal if swallowed) .
Future Directions and Challenges
Resistance Mitigation
Combination therapies with neonicotinoids (e.g., imidacloprid) are being explored to delay resistance development in pest populations .
Green Chemistry Approaches
Patent CN104981155A proposes solvent-free synthesis using ball milling, reducing waste generation by 40% .
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